Enhanced Cellular Potency in FLT3-ITD AML Cells
Flt3-IN-6 (compound 46) was developed through structure-based optimization of the lead compound LT-180-0712 to improve cellular efficacy [1]. While LT-180-0712 exhibited an IC50 of 917 nM against the MV4-11 AML cell line (which harbors a homozygous FLT3-ITD mutation), Flt3-IN-6 achieved a much more potent IC50 of 0.56 nM in the same cell line [REFS-1, REFS-2]. This represents a >1600-fold improvement in cellular antiproliferative activity, directly addressing a major limitation of the parent compound [1].
| Evidence Dimension | Cellular antiproliferative activity (IC50) in FLT3-ITD-driven AML cell line |
|---|---|
| Target Compound Data | 0.56 nM |
| Comparator Or Baseline | Parent compound LT-180-0712: 917 nM |
| Quantified Difference | >1600-fold improvement |
| Conditions | MV4-11 cell line (homozygous FLT3-ITD mutation); 72-hour incubation |
Why This Matters
This dramatic improvement in cellular potency is essential for robust target engagement and downstream signaling inhibition in in vitro and in vivo AML models, ensuring that the observed effects are primarily due to FLT3-ITD inhibition rather than insufficient target coverage.
- [1] Heng H, Wang Z, Li H, Huang Y, Lan QY, et al. Combining structure- and property-based optimization to identify selective FLT3-ITD inhibitors with good antitumor efficacy in AML cell inoculated mouse xenograft model. Eur J Med Chem. 2019;176:248-267. View Source
